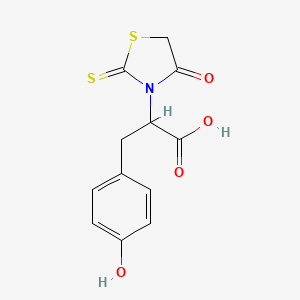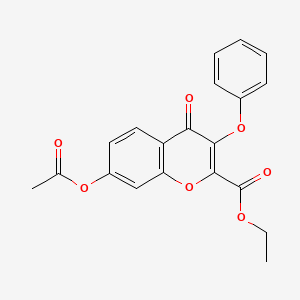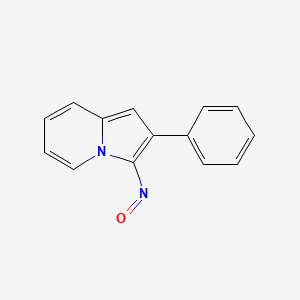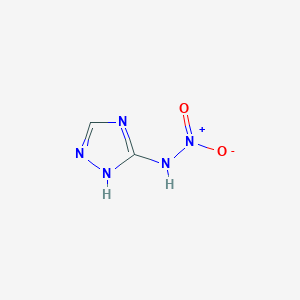
3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one
説明
3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. This compound has been extensively studied in various scientific fields due to its potential therapeutic applications.
作用機序
3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 is a potent inhibitor of PKC, a family of serine/threonine kinases that play a key role in signal transduction pathways. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 binds to the catalytic domain of PKC and prevents its activation by blocking the phosphorylation of its substrate proteins.
Biochemical and Physiological Effects:
3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have various biochemical and physiological effects in different tissues and cell types. In cancer cells, 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 inhibits cell proliferation and induces apoptosis by blocking the activation of PKC and downstream signaling pathways. In neurons, 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 modulates synaptic plasticity and memory formation by regulating the activity of PKC and other signaling molecules. In the heart, 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
実験室実験の利点と制限
3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition, its solubility in organic solvents, and its availability as a commercial product. However, 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 also has some limitations, including its potential off-target effects on other kinases and signaling pathways, its low water solubility, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to develop more selective and potent PKC inhibitors based on the structure of 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 in different tissues and cell types.
科学的研究の応用
3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively studied in various scientific fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to modulate the activity of protein kinase C (PKC), a key enzyme involved in synaptic plasticity and memory formation. In cardiovascular research, 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to protect against ischemia-reperfusion injury in the heart.
特性
IUPAC Name |
3-hydroxy-3-(2-oxopropyl)-1-(piperidin-1-ylmethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13(20)11-17(22)14-7-3-4-8-15(14)19(16(17)21)12-18-9-5-2-6-10-18/h3-4,7-8,22H,2,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRPHHYCUUSXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CN3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3822970.png)


![N-methyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B3822982.png)


![[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B3822991.png)

![1H-imidazo[4,5-b]phenazine](/img/structure/B3823013.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3823025.png)
![2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate](/img/structure/B3823030.png)
![3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3823038.png)